molecular formula C23H29NO5 B1498147 Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine CAS No. 872142-88-6

Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine

Cat. No.: B1498147
CAS No.: 872142-88-6
M. Wt: 399.5 g/mol
InChI Key: GVYVXRZCXKXMCA-FQEVSTJZSA-N
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Description

Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and an ethyl group on the phenyl ring. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with L-phenylalanine as the starting material.

  • Protection: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-phenylalanine.

  • Substitution: The phenyl ring is then substituted with a 4-methoxy-2-ethyl group through a series of reactions involving electrophilic aromatic substitution.

Industrial Production Methods:

  • Batch Production: The compound is produced in batches using controlled reaction conditions to ensure purity and yield.

  • Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the ethyl group to an ethyl ester.

  • Reduction: Reduction reactions can be performed to convert the methoxy group to a hydroxyl group.

  • Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring can be further substituted with various groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Electrophilic aromatic substitution typically uses Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation Products: Ethyl esters of the amino acid.

  • Reduction Products: Hydroxylated derivatives of the compound.

  • Substitution Products: Various substituted phenylalanine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of peptide-based drugs and other bioactive molecules. Biology: It serves as a tool in studying protein interactions and enzyme activities due to its structural similarity to natural amino acids. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The Boc group protects the amino functionality, allowing for selective reactions, while the methoxy and ethyl groups influence the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • Boc-4-(4-methoxyphenyl)-L-phenylalanine: Similar structure but lacks the ethyl group.

  • Boc-L-phenylalanine: Lacks both methoxy and ethyl groups.

Uniqueness: The presence of the ethyl group on the phenyl ring distinguishes Boc-4-(4-methoxy-2-ethylphenyl)-L-phenylalanine from its analogs, potentially altering its biological activity and chemical reactivity.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-6-16-14-18(28-5)11-12-19(16)17-9-7-15(8-10-17)13-20(21(25)26)24-22(27)29-23(2,3)4/h7-12,14,20H,6,13H2,1-5H3,(H,24,27)(H,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYVXRZCXKXMCA-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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